molecular formula C19H18O8 B15286415 5-Hydroxy-2-(4-hydroxy-2,3,5-trimethoxyphenyl)-7-methoxychromen-4-one

5-Hydroxy-2-(4-hydroxy-2,3,5-trimethoxyphenyl)-7-methoxychromen-4-one

Cat. No.: B15286415
M. Wt: 374.3 g/mol
InChI Key: ZVQFOARRJUYDDR-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(4-hydroxy-2,3,5-trimethoxyphenyl)-7-methoxychromen-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of flavonoids, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(4-hydroxy-2,3,5-trimethoxyphenyl)-7-methoxychromen-4-one typically involves multiple steps, including the formation of the chromenone core and the introduction of hydroxy and methoxy groups. Common synthetic routes may involve the use of starting materials such as hydroxybenzaldehydes and methoxyphenols, followed by cyclization and functional group modifications under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(4-hydroxy-2,3,5-trimethoxyphenyl)-7-methoxychromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

5-Hydroxy-2-(4-hydroxy-2,3,5-trimethoxyphenyl)-7-methoxychromen-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(4-hydroxy-2,3,5-trimethoxyphenyl)-7-methoxychromen-4-one involves its interaction with various molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, and influencing signal transduction pathways. These interactions can lead to various biological effects, such as antioxidant and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant properties.

    Kaempferol: Known for its anti-inflammatory effects.

    Luteolin: Studied for its potential anticancer properties.

Uniqueness

5-Hydroxy-2-(4-hydroxy-2,3,5-trimethoxyphenyl)-7-methoxychromen-4-one is unique due to its specific combination of hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H18O8

Molecular Weight

374.3 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxy-2,3,5-trimethoxyphenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C19H18O8/c1-23-9-5-11(20)16-12(21)8-13(27-14(16)6-9)10-7-15(24-2)17(22)19(26-4)18(10)25-3/h5-8,20,22H,1-4H3

InChI Key

ZVQFOARRJUYDDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3OC)OC)O)OC)O

Origin of Product

United States

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